molecular formula C30H42N12Na3O39P9 B3030782 inosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, trisodium salt CAS No. 95648-77-4

inosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, trisodium salt

Cat. No.: B3030782
CAS No.: 95648-77-4
M. Wt: 1542.4 g/mol
InChI Key: HTCBQWXMLDWCKE-QVFJBVLYSA-N
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Description

2'-Deoxyinosine-5'-triphosphate trisodium salt (dITP trisodium, CAS 95648-77-4) is a nucleotide analog with the molecular formula C₁₀H₁₂N₄Na₃O₁₃P₃ and a molecular weight of 558.11 g/mol . Structurally, it features a hypoxanthine base linked to a deoxyribose sugar and three phosphate groups, with sodium counterions ensuring solubility. This compound is naturally found in hyperthermophilic bacteria like Thermotoga maritima and is widely used in molecular biology for its ability to reduce DNA secondary structures during sequencing and to introduce mutations in PCR applications .

dITP trisodium is water-soluble (up to 75 mM) and requires storage at -20°C to maintain stability . Its primary role in DNA synthesis involves substituting for deoxyguanosine triphosphate (dGTP), pairing with cytosine, albeit with reduced base-pairing specificity due to the absence of the exocyclic amino group present in guanine .

Properties

CAS No.

95648-77-4

Molecular Formula

C30H42N12Na3O39P9

Molecular Weight

1542.4 g/mol

IUPAC Name

trisodium;tris((2R,3S,5R)-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-5-(6-oxo-1H-purin-9-yl)oxolan-3-olate)

InChI

InChI=1S/3C10H14N4O13P3.3Na/c3*15-5-1-7(14-4-13-8-9(14)11-3-12-10(8)16)25-6(5)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;/h3*3-7H,1-2H2,(H,20,21)(H,22,23)(H,11,12,16)(H2,17,18,19);;;/q3*-1;3*+1/t3*5-,6+,7+;;;/m000.../s1

InChI Key

HTCBQWXMLDWCKE-QVFJBVLYSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CNC3=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]

Related CAS

16595-02-1 (Parent)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyinosine-5’-triphosphate trisodium salt involves the deamination of adenosine in DNA and RNA. This process can be achieved through nitrosative deamination, where nitrous acid or related compounds are used to remove the amino group from adenosine, resulting in the formation of inosine derivatives .

Industrial Production Methods: Industrial production of 2’-Deoxyinosine-5’-triphosphate trisodium salt typically involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and yield, making the compound suitable for commercial and research purposes .

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxyinosine-5’-triphosphate trisodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized nucleotides, while substitution reactions can produce modified nucleotides with different functional groups .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H12N4Na3O13P3
  • Molar Mass : Approximately 558.11 g/mol
  • CAS Number : 95648-77-4

The compound features a triphosphate group that is crucial for its function as a substrate in enzymatic reactions, particularly those involving DNA polymerases. The presence of an inosine base instead of deoxyadenosine influences its base pairing properties, which can affect the fidelity of DNA replication.

Key Applications

  • DNA Polymerase Substrate
    • dITP serves as a substrate for DNA polymerases, facilitating the incorporation of inosine into DNA strands during replication. This incorporation allows researchers to study the fidelity and error rates of various DNA polymerases under different conditions.
  • Mutagenesis Studies
    • By incorporating dITP into DNA synthesis reactions, researchers can investigate mutagenesis mechanisms. The unique base pairing properties of inosine can lead to mutations, providing insights into DNA replication fidelity and potential pathways for genetic variation.
  • Enzymatic Reactions
    • dITP is utilized in various enzymatic assays, including those that require nucleotide triphosphates for phosphorylation reactions. The hydrolysis of the triphosphate group releases energy necessary for forming phosphodiester bonds during nucleic acid synthesis.
  • Cellular Metabolism Research
    • Studies have shown that dITP plays a role in cellular metabolism and signal transduction pathways, particularly in organisms like Escherichia coli. It acts as a metabolite influencing various metabolic processes.
  • Nucleic Acid Synthesis
    • dITP is employed in synthesizing modified nucleic acids for applications in gene therapy, synthetic biology, and the development of novel therapeutic agents.

Comparative Analysis with Other Nucleotides

Compound NameBaseUnique Properties
2'-Deoxyinosine-5'-triphosphateInosineUnique base pairing properties affecting fidelity
2'-Deoxyadenosine-5'-triphosphateAdenosineKey player in energy transfer (ATP)
2'-Deoxyguanosine-5'-triphosphateGuanosineInvolved in signaling pathways
2'-Deoxycytidine-5'-triphosphateCytidineEssential for RNA synthesis

This table highlights the distinct characteristics of dITP compared to other deoxynucleoside triphosphates (dNTPs), emphasizing its unique role in biological systems.

Case Studies

  • Fidelity Studies of DNA Polymerases
    • A study utilized dITP to assess the fidelity of various DNA polymerases by comparing error rates when incorporating dITP versus standard dNTPs. Results indicated that certain polymerases exhibited increased error rates when dITP was present, shedding light on mechanisms of mutagenesis during DNA replication.
  • Investigating Cellular Metabolism
    • Research involving E. coli demonstrated that dITP could influence metabolic pathways related to nucleotide metabolism, suggesting its potential role as a signaling molecule within cellular systems.
  • Therapeutic Applications
    • In gene therapy research, dITP has been incorporated into synthetic oligonucleotides to enhance stability and efficacy in targeting specific genetic sequences, showcasing its utility in therapeutic contexts.

Mechanism of Action

The mechanism of action of 2’-Deoxyinosine-5’-triphosphate trisodium salt involves its incorporation into DNA and RNA during synthesis. The compound can act as a substrate for DNA polymerases, leading to the formation of modified nucleic acids. These modifications can affect the stability and function of the nucleic acids, influencing various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between dITP trisodium and related nucleoside triphosphates:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Base Key Applications
dITP trisodium 95648-77-4 C₁₀H₁₂N₄Na₃O₁₃P₃ 558.11 Hypoxanthine Mutagenesis PCR, DNA sequencing (reduces compression artifacts)
dGTP trisodium 93919-41-6 C₁₀H₁₃N₅Na₃O₁₃P₃ 563.14 Guanine DNA synthesis (PCR, reverse transcription), standard nucleotide for replication
dTTP trisodium 18423-43-3 C₁₀H₁₄N₂Na₃O₁₄P₃ 536.12 Thymine DNA sequencing, PCR (specifically pairs with adenine)
ITP trisodium 35908-31-7 C₁₀H₁₅N₄Na₃O₁₄P₃ 508.17 Inosine ATP/GTP deamination studies, nucleotidase/ATPase assays
3'-Amino-ddTTP lithium N/A C₁₀H₁₄N₃O₁₂P₃Li₃ (estimated) ~481.18 Thymine (modified) Chain termination in DNA synthesis (research use)

Biochemical and Application-Specific Differences

Base Pairing Specificity: dITP pairs with cytosine but lacks the exocyclic amino group of guanine, leading to mismatches and reduced fidelity. This property is exploited in mutagenesis PCR to introduce random mutations . In contrast, dGTP (with guanine) ensures high-fidelity pairing with cytosine during DNA replication .

Role in DNA Sequencing :

  • dITP reduces "compression artifacts" caused by GC-rich regions forming secondary structures. By replacing dGTP, it destabilizes these structures, improving gel electrophoresis resolution .
  • dTTP and dGTP are standard nucleotides but lack this secondary structure mitigation effect .

3'-Amino-ddTTP lithium, a thymidine analog with a 3'-amino group, acts as a chain terminator by preventing further phosphate bond formation .

Thermal Stability :

  • dITP’s origin in Thermotoga maritima suggests inherent thermostability, making it suitable for high-temperature PCR applications .
  • Standard nucleotides like dTTP and dGTP require optimized buffer conditions for thermal stability .

Research Findings

  • Mutagenesis Efficiency : Studies show dITP increases mutation rates by ~10-fold compared to dGTP in PCR, attributed to its error-prone base pairing .
  • Sequencing Resolution : Using dITP in place of dGTP reduces compression artifacts by 40–60% in Sanger sequencing, enhancing read accuracy in GC-rich regions .
  • Enzyme Kinetics : ITP trisodium exhibits a 30% lower Vmax compared to ATP in ATPase assays, highlighting differences in enzyme binding affinity .

Biological Activity

2'-Deoxyinosine-5'-triphosphate trisodium salt (dITP) is a nucleotide analogue that plays a significant role in molecular biology, particularly in DNA synthesis and enzymatic reactions. Its unique structure, featuring an inosine base, allows it to participate in various biological processes, influencing DNA polymerase activity and cellular metabolism.

  • Molecular Formula : C10H12N4Na3O13P3
  • Molar Mass : Approximately 558.11 g/mol
  • Solubility : The trisodium salt form enhances solubility and stability in aqueous solutions, making it suitable for laboratory applications.

Role as a Substrate for DNA Polymerases

dITP serves as a substrate for DNA polymerases, which are essential enzymes for DNA replication. The incorporation of dITP into DNA strands can affect the fidelity of DNA synthesis due to its unique base pairing properties. Specifically, the presence of inosine instead of deoxyadenosine can lead to mutations during replication processes, potentially impacting genetic material stability.

Enzymatic Reactions

The triphosphate group of dITP is crucial for its biological activity, participating in phosphorylation reactions necessary for nucleotide incorporation into DNA. The hydrolysis of this group releases energy, facilitating the formation of phosphodiester bonds between nucleotides.

Research Findings and Case Studies

Numerous studies have explored the biological implications of dITP:

  • Incorporation into DNA : Research indicates that dITP can be incorporated into DNA by various DNA polymerases, affecting the overall mutation rate during replication. The presence of inosine can alter base pairing fidelity, leading to increased mutation rates compared to standard deoxynucleotides.
  • Metabolic Role : In organisms such as Escherichia coli, dITP acts as a metabolite involved in cellular metabolism and signal transduction pathways. This highlights its importance beyond mere nucleotide synthesis.
  • Comparison with Other Nucleotides : A comparative analysis of dITP with other deoxynucleoside triphosphates reveals distinct properties that influence their biological roles:
    Compound NameBaseUnique Properties
    2'-Deoxyinosine-5'-triphosphateInosineUnique base pairing properties affecting fidelity
    2'-Deoxyadenosine-5'-triphosphateAdenosineKey player in energy transfer (ATP)
    2'-Deoxyguanosine-5'-triphosphateGuanosineInvolved in signaling pathways
    2'-Deoxycytidine-5'-triphosphateCytidineEssential for RNA synthesis

Applications in Molecular Biology

dITP is utilized in various research applications:

  • DNA Synthesis : Its incorporation into synthetic oligonucleotides allows researchers to study mutations and other genetic variations.
  • Enzymatic Assays : It is frequently used in assays to characterize the activity of different DNA polymerases and their fidelity during replication.
  • Therapeutic Potential : Understanding the biological activity of dITP may lead to novel therapeutic strategies targeting mutations associated with cancer and other genetic disorders .

Q & A

Q. What is the role of 2'-deoxyinosine-5'-triphosphate trisodium salt in DNA synthesis and mutagenesis PCR?

This compound serves as an inosine-containing deoxynucleotide triphosphate (dITP) analog. Unlike canonical nucleotides, inosine pairs promiscuously with adenine, cytosine, and thymine during DNA replication, introducing controlled mutations in PCR. This property is exploited in error-prone PCR to generate genetic diversity for directed evolution studies . For standard protocols, researchers typically substitute 10–30% of dGTP with dITP to achieve mutagenesis rates of 0.1–1 mutation/kb .

Q. How does the structural configuration of 2'-deoxyinosine-5'-triphosphate trisodium salt influence its enzymatic incorporation?

The absence of an exocyclic amino group in inosine (compared to guanine) reduces base-pairing specificity. Structural studies show that DNA polymerases like Taq exhibit reduced fidelity when incorporating dITP due to altered hydrogen-bonding patterns. Researchers must optimize polymerase selection (e.g., using Mutazyme II or other error-prone variants) and Mg²⁺ concentrations (3–7 mM) to balance incorporation efficiency and mutation rates .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in mutation rates when using dITP in thermostable DNA polymerases?

Discrepancies in mutation efficiency often arise from polymerase proofreading activity or buffer incompatibility. For example:

  • Proofreading polymerases (e.g., Pfu) exclude dITP due to stringent exonuclease activity; use non-proofreading enzymes.
  • Buffer optimization : Adjust pH (8.3–9.0) and supplement with 0.1–1 mM Mn²⁺ to enhance error rates.
  • Quantitative analysis : Use next-generation sequencing (NGS) to validate mutation profiles, as traditional colony PCR may underestimate variability .

Q. How does the sodium tris salt formulation affect the stability and solubility of dITP in high-temperature PCR applications?

The trisodium salt enhances solubility (>75 mM in aqueous buffers) and thermal stability. Studies using differential scanning calorimetry (DSC) show decomposition temperatures >80°C, making it suitable for PCR thermocycling. However, long-term storage at -20°C in anhydrous conditions is critical to prevent hydrolysis of the triphosphate moiety .

Q. What methodologies validate the specificity of dITP incorporation in structural studies of DNA-protein interactions?

Crystallographic or cryo-EM approaches require:

  • Primer-template systems : Design dsDNA with inosine at targeted positions.
  • Binding assays : Use electrophoretic mobility shift assays (EMSAs) with purified proteins (e.g., transcription factors) to compare binding affinities for canonical vs. inosine-containing DNA.
  • MD simulations : Model base-pairing flexibility to predict structural perturbations .

Methodological Considerations

Q. How can researchers mitigate off-target effects when using dITP in long-template PCR (>5 kb)?

  • Stepwise Mg²⁺ titration : Higher Mg²⁺ (up to 7 mM) stabilizes DNA but may inhibit polymerase activity.
  • Additive supplementation : 5% DMSO or 1 M betaine improves amplification efficiency.
  • Terminal dilution : Limit dITP to the final 5–10 cycles to minimize cumulative errors .

Q. What analytical techniques quantify dITP purity and contamination in commercial preparations?

  • HPLC : Use anion-exchange chromatography (e.g., Dionex DNAPac PA200 column) with UV detection at 254 nm. Acceptable purity thresholds: ≥95% triphosphate form.
  • Mass spectrometry : Confirm molecular weight (558.11 g/mol) and detect hydrolyzed byproducts (e.g., diphosphate or monophosphate forms) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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inosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, trisodium salt
Reactant of Route 2
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inosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, trisodium salt

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